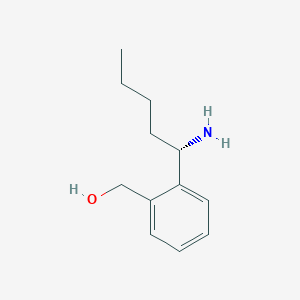

(S)-(2-(1-Aminopentyl)phenyl)methanol

Description

(S)-(2-(1-Aminopentyl)phenyl)methanol is a chiral organic compound characterized by a phenylmethanol backbone substituted at the 2-position with a 1-aminopentyl chain. The stereochemistry at the chiral center of the aminopentyl group is specified as the S-configuration, which may critically influence its biological activity and interactions. For instance, methanolic extraction and spectroscopic techniques described in phenolic compound studies could theoretically apply to its isolation and characterization, though adaptations would be necessary due to differences in functional groups.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

[2-[(1S)-1-aminopentyl]phenyl]methanol |

InChI |

InChI=1S/C12H19NO/c1-2-3-8-12(13)11-7-5-4-6-10(11)9-14/h4-7,12,14H,2-3,8-9,13H2,1H3/t12-/m0/s1 |

InChI Key |

VQJPGUZSMYKMLX-LBPRGKRZSA-N |

Isomeric SMILES |

CCCC[C@@H](C1=CC=CC=C1CO)N |

Canonical SMILES |

CCCCC(C1=CC=CC=C1CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-(1-Aminopentyl)phenyl)methanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired stereochemistry and product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-(1-Aminopentyl)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be further reduced to form different alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(S)-(2-(1-Aminopentyl)phenyl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-(2-(1-Aminopentyl)phenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-(2-(1-Aminopentyl)phenyl)methanol with structurally or functionally related compounds from the provided evidence, focusing on molecular attributes, reactivity, and applications.

2,2-Diphenyl-2-hydroxyacetic acid (Benzilic Acid)

- Structure : Central carbon bonded to two phenyl groups, a hydroxyl group, and a carboxylic acid.

- Molecular Formula: C₁₄H₁₂O₃ (MW: 228.24) vs. Target Compound: C₁₂H₁₉NO (estimated MW: 193.28).

- Functional Groups : Carboxylic acid (pKa ~2–3) and hydroxyl vs. the target’s primary amine (pKa ~9–10) and benzyl alcohol.

- Solubility: Benzilic acid’s carboxylic acid enhances water solubility (~1 g/100 mL), whereas the target’s aminopentyl chain likely reduces polarity, favoring lipophilic environments.

(2-Amino-3,5-dibromophenyl)methanol

- Structure: Brominated phenyl ring with amino and methanol substituents.

- Molecular Formula: C₇H₇Br₂NO (MW: 280.94) vs. Target Compound: C₁₂H₁₉NO.

- Reactivity: Bromine atoms increase electrophilicity, enabling nucleophilic substitution reactions, whereas the target’s aminopentyl chain may enhance nucleophilic character at the amine site.

- Toxicity : The brominated compound exhibits skin/eye irritation and respiratory hazards ; similar risks may apply to the target compound due to the amine group, though its longer alkyl chain could reduce volatility and inhalation exposure.

Data Table: Key Comparative Properties

Research Findings and Implications

Stereochemical Influence: The S-configuration of the target compound may enhance receptor binding specificity compared to its R-enantiomer or non-chiral analogs, a critical factor in drug design.

Lipophilicity vs.

Analytical Methods: Mass spectrometry and chromatographic techniques used for phenolic compounds could be modified to analyze the target compound, though ionization efficiency may vary due to amine presence.

Hazard Mitigation : Lessons from the brominated compound’s SDS underscore the need for rigorous ventilation and personal protective equipment (PPE) when handling the target compound’s amine group.

Biological Activity

(S)-(2-(1-Aminopentyl)phenyl)methanol is a chiral organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, along with a summary of research findings.

Chemical Structure and Properties

- Molecular Formula : C_{13}H_{19}N

- Molecular Weight : Approximately 193.28 g/mol

- Chirality : The compound exists as two enantiomers, (R) and (S), which may exhibit different biological activities due to their stereochemistry.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a ligand that modulates receptor activity, influencing metabolic pathways associated with neurological functions and inflammation.

Potential Pharmacological Effects

-

Neuroprotective Properties :

- Similar compounds have shown promise in protecting neuronal cells from damage, potentially making this compound a candidate for treating neurodegenerative diseases.

-

Anti-inflammatory Activity :

- Compounds with similar structures have demonstrated anti-inflammatory effects, which could be beneficial in conditions such as arthritis or other inflammatory disorders.

- Anticonvulsant Activity :

Case Studies

- A study involving the synthesis and evaluation of related compounds showed that modifications in the alkyl chain length significantly altered biological activity. For instance, increasing the chain length enhanced receptor binding affinity and selectivity.

- Another investigation highlighted the role of stereochemistry in determining the pharmacological profile of similar compounds, where the (R)-enantiomer exhibited greater anticonvulsant activity compared to its (S)-counterpart .

Comparative Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.